Cas no 2172020-37-8 (5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane)

5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane 化学的及び物理的性質
名前と識別子
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- 5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane
- 5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane
- 2172020-37-8
- EN300-1641022
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- インチ: 1S/C15H29NO/c1-11(2)13-5-7-15(8-6-13)14(12(3)4)16-9-10-17-15/h11-14,16H,5-10H2,1-4H3
- InChIKey: IDQQYZRCIVWVQA-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(C(C)C)C21CCC(C(C)C)CC2
計算された属性
- せいみつぶんしりょう: 239.224914549g/mol
- どういたいしつりょう: 239.224914549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 21.3Ų
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1641022-5.0g |
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
2172020-37-8 | 5g |
$2692.0 | 2023-06-04 | ||
Enamine | EN300-1641022-0.05g |
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
2172020-37-8 | 0.05g |
$780.0 | 2023-06-04 | ||
Enamine | EN300-1641022-250mg |
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
2172020-37-8 | 250mg |
$855.0 | 2023-09-22 | ||
Enamine | EN300-1641022-5000mg |
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
2172020-37-8 | 5000mg |
$2692.0 | 2023-09-22 | ||
Enamine | EN300-1641022-10000mg |
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
2172020-37-8 | 10000mg |
$3992.0 | 2023-09-22 | ||
Enamine | EN300-1641022-500mg |
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
2172020-37-8 | 500mg |
$891.0 | 2023-09-22 | ||
Enamine | EN300-1641022-1000mg |
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
2172020-37-8 | 1000mg |
$928.0 | 2023-09-22 | ||
Enamine | EN300-1641022-0.1g |
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
2172020-37-8 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1641022-2.5g |
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
2172020-37-8 | 2.5g |
$1819.0 | 2023-06-04 | ||
Enamine | EN300-1641022-50mg |
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane |
2172020-37-8 | 50mg |
$780.0 | 2023-09-22 |
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecane 関連文献
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1. Back matter
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
5,9-bis(propan-2-yl)-1-oxa-4-azaspiro5.5undecaneに関する追加情報
5,9-Bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane: A Comprehensive Overview
The compound 5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane (CAS No: 2172020-37-8) is a unique spiro compound with significant potential in various chemical and pharmaceutical applications. This molecule belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, the oxygen atom in the 1-oxa ring and the nitrogen atom in the 4-aza ring. The structure of this compound is highly symmetrical, with two isopropyl groups attached at positions 5 and 9 of the spiro system, contributing to its stability and reactivity.
Recent studies have highlighted the importance of spiro compounds like 5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane in drug design due to their ability to form rigid structures that can mimic complex biological targets. The presence of both oxygen and nitrogen atoms in the spiro system introduces diverse functional groups, making this compound versatile for various chemical transformations. For instance, the oxygen atom can participate in hydrogen bonding, while the nitrogen atom can act as a nucleophile or base under certain conditions.
The synthesis of 5,9-bis(propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane involves a multi-step process that typically starts with the preparation of intermediate compounds such as epoxides or aziridines. These intermediates undergo cyclization reactions to form the spiro system, followed by alkylation to introduce the isopropyl groups at positions 5 and 9. The exact synthetic pathway may vary depending on the starting materials and reaction conditions, but modern methodologies often emphasize green chemistry principles to minimize waste and improve efficiency.
One of the most promising applications of 5,9-bis(propan-2-yl)-1-oxa-4 azaspiro[5.5]undecane lies in its potential as a building block for advanced materials. Its rigid structure and functional groups make it an ideal candidate for constructing molecular frameworks with tailored properties, such as high thermal stability or specific electronic characteristics. Researchers have explored its use in creating self-healing polymers and stimuli-responsive materials, which are highly sought after in industries ranging from electronics to healthcare.
In addition to its material science applications, this compound has shown promise in catalysis. The nitrogen atom in the spiro system can act as a Lewis base, enabling it to coordinate with metal ions and facilitate various catalytic reactions. Recent studies have demonstrated its effectiveness as a ligand in transition metal-catalyzed reactions, such as alkene hydrogenation and cross-coupling reactions. These findings underscore its potential role in developing more efficient and sustainable catalytic processes.
From a pharmacological perspective, 5,9-bis(propan 2 yl) 1 oxa 4 azaspiro[5 5]undecane exhibits interesting bioactivity profiles that warrant further investigation. Its unique structure allows it to interact with biological systems in ways that could be beneficial for treating various diseases. For example, preliminary studies suggest that it may have anti-inflammatory properties due to its ability to modulate key signaling pathways involved in inflammation.
The development of novel synthetic routes for 5,9-bis(propan 2 yl) 1 oxa 4 azaspiro[5 5]undecane continues to be an active area of research. Scientists are exploring alternative methods that not only improve yield but also reduce costs and environmental impact. One promising approach involves using microwave-assisted synthesis or continuous flow reactors to accelerate reaction rates and enhance selectivity.
In conclusion, 5,9-bis(propan 2 yl) 1 oxa 4 azaspiro[5 5]undecane is a multifaceted compound with applications spanning chemistry, materials science, and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions across these disciplines.
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